molecular formula C17H15FN4OS B2361255 2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391886-38-7

2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2361255
CAS No.: 391886-38-7
M. Wt: 342.39
InChI Key: GXCSFBCHZUGLFU-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a fluorine atom, a triazole ring, and a benzamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the fluorine atom and the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable synthesis. The use of microreactors also helps in optimizing reaction kinetics and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and the triazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application, but they often involve key enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide apart is its combination of a fluorine atom, a triazole ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11-5-4-6-12(9-11)22-15(20-21-17(22)24)10-19-16(23)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCSFBCHZUGLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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